Halobetasol

Antiproliferative Epidermal Hyperplasia In Vivo Model

Halobetasol propionate is a Class I super-high potency corticosteroid. Evidence demonstrates its superiority over clobetasol propionate in: (1) inhibiting epidermal hyperplasia in psoriasis models, (2) suppressing inflammation in UV-dermatitis assays, and (3) human vasoconstriction potency. Its unique chlorine-fluorine substitution profile drives stronger glucocorticoid receptor binding. For researchers developing novel anti-psoriatic agents, halobetasol serves as a more stringent, data-backed benchmark control—ensuring maximum assay sensitivity and predictive validity. Choose halobetasol when differentiation matters.

Molecular Formula C22H27ClF2O4
Molecular Weight 428.9 g/mol
CAS No. 98651-66-2
Cat. No. B1672918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalobetasol
CAS98651-66-2
Synonyms6 alpha-fluoroclobetasol 17-propionate
6-fluoroclobetasol 17-propionate
CGP 14 458
CGP 14458
CGP-14458
halobetasol
halobetasol propionate
ulobetasol
Ultravate
Molecular FormulaC22H27ClF2O4
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F
InChIInChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1
InChIKeyLEHFPXVYPMWYQD-XHIJKXOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Halobetasol Propionate (CAS 98651-66-2): A Superpotent Topical Corticosteroid for Severe Inflammatory Dermatoses


Halobetasol propionate (also known as ulobetasol) is a synthetic, fluorinated corticosteroid classified as a super-high potency (Class I/Group 1) topical anti-inflammatory agent [1]. Its molecular structure, featuring chlorine and fluorine substitutions, confers strong glucocorticoid receptor binding affinity and robust vasoconstrictive, anti-inflammatory, and antiproliferative activities [2]. It is indicated primarily for the short-term treatment of severe, corticosteroid-responsive dermatoses, notably plaque psoriasis, where rapid and profound symptom resolution is required [3].

Halobetasol Propionate: Why Class-Wide Interchangeability with Other Superpotent Corticosteroids Is Not Guaranteed


Despite sharing a potency classification with agents like clobetasol propionate and betamethasone dipropionate, halobetasol propionate cannot be assumed to be a clinically interchangeable substitute. While all three are fluorinated corticosteroids, preclinical models have demonstrated that halobetasol propionate exhibits distinct quantitative advantages in specific anti-inflammatory and antiproliferative assays compared to clobetasol 17-propionate [1]. Furthermore, clinical trial data reveals nuanced differences in efficacy and safety profiles relative to both clobetasol and betamethasone dipropionate, suggesting that optimal patient outcomes depend on precise selection based on the specific disease state and required treatment duration [2]. Procurement decisions should therefore be guided by this granular, comparator-based evidence rather than a simple potency class label.

Halobetasol Propionate: A Quantitative Evidence Guide for Differentiated Scientific and Procurement Decisions


Superior Antiproliferative Activity in Epidermal Hyperplasia Models Compared to Clobetasol

In a direct head-to-head dermatopharmacologic study, halobetasol propionate demonstrated significantly greater antiproliferative potency than clobetasol 17-propionate in a guinea pig model of epidermal hyperplasia [1]. This suggests a superior ability to control the abnormal keratinocyte proliferation that characterizes plaque psoriasis.

Antiproliferative Epidermal Hyperplasia In Vivo Model

Enhanced Anti-Inflammatory Potency in UV-Induced Dermatitis Model vs. Clobetasol

A comparative study assessing topical steroid potency found that halobetasol propionate was distinctly more potent than clobetasol 17-propionate in inhibiting inflammation in a guinea pig model of ultraviolet-induced dermatitis [1]. This finding highlights a potential advantage in managing inflammation driven by similar pathways.

Anti-inflammatory Dermatitis In Vivo Model

Higher Topical Vasoconstrictive Potency Demonstrated by Halobetasol Ointment vs. Clobetasol Ointment in Human Skin Blanching Assay

In a human vasoconstriction assay comparing 0.05% ointment formulations of both compounds, the halobetasol propionate ointment produced the highest blanching score, indicating superior topical bioavailability and local vasoconstrictive potency compared to clobetasol 17-propionate ointment [1]. This assay is a standard predictor of clinical efficacy for topical corticosteroids.

Vasoconstriction Bioavailability Clinical Pharmacology

Equivalent Efficacy and Safety to Clobetasol and Betamethasone in Atopic Dermatitis Clinical Trials, with Differentiated Potency Profile

In a double-blind, multicenter clinical trial involving 264 patients with acute atopic dermatitis, halobetasol propionate 0.05% cream demonstrated similar efficacy to both 0.05% clobetasol 17-propionate cream and 0.05% betamethasone dipropionate cream [1]. Success rates (defined as 'healed' or 'marked improvement') were 89% for halobetasol, 93% for clobetasol, and 88% for betamethasone dipropionate [1]. The safety profile was also comparable across all three groups [1]. This clinical equivalence, when juxtaposed with the preclinical evidence of superior potency in certain models, suggests that halobetasol's overall profile may be differentiated by its preclinical attributes without compromising clinical performance.

Atopic Dermatitis Clinical Trial Efficacy Safety

Potent Fixed-Dose Combination with Tazarotene: Equivalent Efficacy to High-Concentration Halobetasol Monotherapy in Plaque Psoriasis

A Phase 2 clinical trial compared a once-daily fixed-combination lotion of halobetasol propionate 0.01% and tazarotene 0.045% (HP/TAZ) against a once-daily halobetasol propionate 0.05% cream in patients with moderate-to-severe plaque psoriasis [1]. After two weeks, treatment success was achieved in 32.8% of HP/TAZ patients versus 34.0% of halobetasol 0.05% cream patients, a non-significant difference [1]. This demonstrates that combining a 5-fold lower concentration of halobetasol (0.01%) with tazarotene yields clinical efficacy comparable to high-potency halobetasol monotherapy (0.05%) [1].

Plaque Psoriasis Fixed-Dose Combination Tazarotene Clinical Trial

Halobetasol Propionate: Targeted Research and Therapeutic Application Scenarios Based on Comparative Evidence


Maximal Antiproliferative Research in Psoriasis Models

Researchers investigating novel antiproliferative agents for psoriasis should consider halobetasol propionate as a benchmark control. As demonstrated in Section 3 (Evidence Item 1), its distinct superiority over clobetasol propionate in inhibiting epidermal hyperplasia in guinea pig models [1] makes it a more stringent and relevant comparator for assessing new chemical entities targeting keratinocyte hyperproliferation.

Acute Inflammatory Dermatitis Model Development

For studies utilizing UV-induced dermatitis models, halobetasol propionate offers a quantifiably more potent anti-inflammatory effect than clobetasol propionate (Section 3, Evidence Item 2) [1]. This makes it an optimal positive control for validating assay sensitivity and for benchmarking the efficacy of novel anti-inflammatory compounds in this specific context.

Clinical Treatment of Severe Plaque Psoriasis Requiring Maximal Local Potency

When clinical management calls for a superpotent topical corticosteroid with the highest possible local activity, the evidence from human vasoconstriction assays (Section 3, Evidence Item 3) [1] supports the selection of halobetasol propionate ointment over clobetasol propionate ointment. This is a direct, data-driven procurement rationale for achieving maximum initial therapeutic impact.

Development and Use of Fixed-Dose Combination Products

Halobetasol propionate is a foundational active ingredient in a proven, commercially available fixed-dose combination with tazarotene (Duobrii). The evidence (Section 3, Evidence Item 5) [2] shows that this combination, using a low concentration of halobetasol, achieves efficacy comparable to high-concentration monotherapy. This application scenario supports both clinical use of the combination product and further research into similar low-dose corticosteroid/retinoid combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halobetasol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.